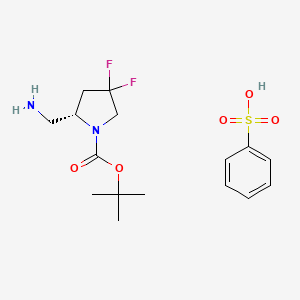

![molecular formula C15H19Cl3N2O2 B12041161 (E)-3-phenyl-N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]prop-2-enamide](/img/structure/B12041161.png)

(E)-3-phenyl-N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-フェニル-N-[2,2,2-トリクロロ-1-(3-メトキシプロピルアミノ)エチル]プロプ-2-エンアミドは、フェニル基、トリクロロメチル基、メトキシプロピルアミノ基を含む複雑な構造を持つ合成有機化合物です。

製法

合成経路と反応条件

(E)-3-フェニル-N-[2,2,2-トリクロロ-1-(3-メトキシプロピルアミノ)エチル]プロプ-2-エンアミドの合成は、通常、複数の段階で行われます。

プロプ-2-エンアミド骨格の形成: 最初の段階では、適切なアシルクロリドとアミンとの反応により、プロプ-2-エンアミド骨格が形成されます。

フェニル基の導入: フェニル基は、フリーデル・クラフツアシル化反応を介して導入され、ここでベンゼンはルイス酸触媒の存在下でアシルクロリドと反応します。

トリクロロメチル基の付加: トリクロロメチル基は、通常、トリクロロメチルクロロホルミエートなどの試薬を用いた塩素化反応によって付加されます。

メトキシプロピルアミノ基の結合: 最後の段階では、メトキシプロピルアミノ基が中間体化合物に結合する求核置換反応が行われます。

工業生産方法

この化合物の工業生産では、上記の合成経路の最適化されたバージョンが用いられ、収率と純度を最大化し、コストと環境への影響を最小限に抑えることに重点が置かれます。連続フローケミストリーや自動反応器の使用などの技術は、効率とスケーラビリティを向上させることができます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-phenyl-N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]prop-2-enamide typically involves multiple steps:

Formation of the Prop-2-enamide Backbone: The initial step involves the formation of the prop-2-enamide backbone through a reaction between an appropriate acyl chloride and an amine.

Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Addition of the Trichloromethyl Group: The trichloromethyl group is added through a chlorination reaction, often using reagents like trichloromethyl chloroformate.

Attachment of the Methoxypropylamino Group: The final step involves the nucleophilic substitution reaction where the methoxypropylamino group is attached to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

化学反応の分析

反応の種類

(E)-3-フェニル-N-[2,2,2-トリクロロ-1-(3-メトキシプロピルアミノ)エチル]プロプ-2-エンアミドは、さまざまな化学反応を起こす可能性があります。これには次のようなものが含まれます。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化することができ、カルボン酸またはケトンが生成されます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して、還元反応を行うことができます。これにより、アルコールまたはアミンが生成されます。

置換: 求核置換反応は、特にトリクロロメチル基で起こることがあります。ここで、アミンやチオールなどの求核剤は、塩素原子を置き換えます。

一般的な試薬と条件

酸化: 酸性または塩基性条件下での過マンガン酸カリウム。

還元: 乾燥エーテル中の水素化リチウムアルミニウム。

置換: 極性非プロトン性溶媒中のアミンなどの求核剤。

生成される主な生成物

酸化: カルボン酸、ケトン。

還元: アルコール、アミン。

置換: 置換アミドまたはチオアミド。

科学的研究の応用

化学

化学において、(E)-3-フェニル-N-[2,2,2-トリクロロ-1-(3-メトキシプロピルアミノ)エチル]プロプ-2-エンアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応機構の探求と新しい合成方法の開発が可能になります。

生物学

生物学研究では、この化合物は、タンパク質や核酸などの生物学的巨大分子との潜在的な相互作用について調査される可能性があります。研究では、その結合親和性、特異性、生化学プローブとしての可能性に焦点を当てることができます。

医学

医学において、(E)-3-フェニル-N-[2,2,2-トリクロロ-1-(3-メトキシプロピルアミノ)エチル]プロプ-2-エンアミドは、その薬理学的特性について調査される可能性があります。研究者は、細胞経路への影響、治療薬としての可能性、薬物動態と薬力学を研究する可能性があります。

産業

工業用途において、この化合物は、そのユニークな化学的特性により、ポリマーやコーティングなどの新素材の開発に使用される可能性があります。また、農薬や医薬品の合成の中間体としても使用される可能性があります。

作用機序

(E)-3-フェニル-N-[2,2,2-トリクロロ-1-(3-メトキシプロピルアミノ)エチル]プロプ-2-エンアミドの作用機序は、特定の分子標的との相互作用を伴います。これらの標的は、酵素、受容体、その他のタンパク質であり、化合物は阻害剤、活性化剤、またはモジュレーターとして作用する可能性があります。関与する正確な経路は、特定の生物学的コンテキストと相互作用の性質によって異なります。

類似の化合物との比較

類似の化合物

- (E)-3-フェニル-N-[2,2,2-トリクロロ-1-(2-メトキシエチルアミノ)エチル]プロプ-2-エンアミド

- (E)-3-フェニル-N-[2,2,2-トリクロロ-1-(3-エトキシプロピルアミノ)エチル]プロプ-2-エンアミド

独自性

類似の化合物と比較して、(E)-3-フェニル-N-[2,2,2-トリクロロ-1-(3-メトキシプロピルアミノ)エチル]プロプ-2-エンアミドは、メトキシプロピルアミノ基の存在により、独自の特性を示す可能性があります。この基は、化合物の溶解性、反応性、生物学的標的との相互作用に影響を与え、その用途と効果において際立った存在となります。

類似化合物との比較

Similar Compounds

- (E)-3-phenyl-N-[2,2,2-trichloro-1-(2-methoxyethylamino)ethyl]prop-2-enamide

- (E)-3-phenyl-N-[2,2,2-trichloro-1-(3-ethoxypropylamino)ethyl]prop-2-enamide

Uniqueness

Compared to similar compounds, (E)-3-phenyl-N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]prop-2-enamide may exhibit unique properties due to the presence of the methoxypropylamino group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct in its applications and effects.

特性

分子式 |

C15H19Cl3N2O2 |

|---|---|

分子量 |

365.7 g/mol |

IUPAC名 |

(E)-3-phenyl-N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]prop-2-enamide |

InChI |

InChI=1S/C15H19Cl3N2O2/c1-22-11-5-10-19-14(15(16,17)18)20-13(21)9-8-12-6-3-2-4-7-12/h2-4,6-9,14,19H,5,10-11H2,1H3,(H,20,21)/b9-8+ |

InChIキー |

GYCCFGXLSKVSET-CMDGGOBGSA-N |

異性体SMILES |

COCCCNC(C(Cl)(Cl)Cl)NC(=O)/C=C/C1=CC=CC=C1 |

正規SMILES |

COCCCNC(C(Cl)(Cl)Cl)NC(=O)C=CC1=CC=CC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12041093.png)

![2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B12041107.png)

![4-(3-(2-Amino-2-oxoethyl)-4-methoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12041122.png)

![N'-[(E)-2-furylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041135.png)

![N-[(E)-p-tolylmethyleneamino]-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidin-4-amine](/img/structure/B12041140.png)

![N-(2-(ethylamino)ethyl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride](/img/structure/B12041147.png)

![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-methyl-thiazol-2-yl)-amide](/img/structure/B12041158.png)